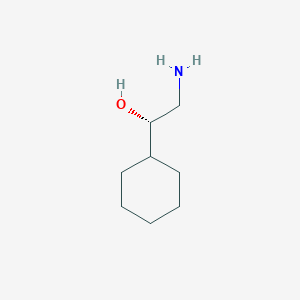

(1S)-2-amino-1-cyclohexylethan-1-ol

Description

(1S)-2-Amino-1-cyclohexylethan-1-ol is a chiral amino alcohol characterized by a cyclohexyl group attached to a hydroxyl-bearing carbon and an amino group (-NH₂) on the adjacent carbon. Its stereochemistry (1S configuration) confers distinct physicochemical and biological properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and ligand design . The compound is commercially available in milligram to gram quantities (e.g., 50 mg for €493, 500 mg for €1,175) and is cataloged under reference code 3D-HCA23008 by specialty chemical suppliers .

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1S)-2-amino-1-cyclohexylethanol |

InChI |

InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1 |

InChI Key |

MSIAFRBGOYFCND-MRVPVSSYSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CN)O |

Canonical SMILES |

C1CCC(CC1)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-cyclohexylethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-cyclohexylideneacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compounds under high pressure and temperature conditions. This approach allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-cyclohexylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as NaBH4 or LiAlH4.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution or CrO3 in an acidic medium.

Reduction: NaBH4 or LiAlH4 in THF or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Cyclohexylideneacetone or cyclohexylideneacetaldehyde.

Reduction: Cyclohexylamine or cyclohexanol.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

(1S)-2-amino-1-cyclohexylethan-1-ol has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which (1S)-2-amino-1-cyclohexylethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound’s unique profile arises from its cyclohexyl backbone, hydroxyl group, and primary amine. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Physicochemical and Functional Differences

Cyclohexyl vs. Aromatic Backbones

- This compound exhibits higher lipophilicity than (S)-(-)-1-phenylethanol due to its saturated cyclohexyl group, enhancing membrane permeability in biological systems .

- The phenyl group in (S)-(-)-1-phenylethanol and norephedrine enables π-π stacking interactions, critical for binding to aromatic receptors, whereas the cyclohexyl group in the target compound favors hydrophobic interactions .

Amino and Hydroxyl Group Synergy

- The primary amine (-NH₂) in this compound allows for hydrogen bonding and protonation at physiological pH, contrasting with 1-methylcyclopentanol, which lacks an amine and has reduced solubility in aqueous media .

- Compared to norephedrine, which has a methylated amine (-NHCH₃), the target compound’s primary amine offers greater reactivity in Schiff base formation, a key step in asymmetric catalysis .

Research Findings and Gaps

- Stereochemical Impact: The 1S configuration in the target compound enhances enantioselectivity in aldol reactions compared to racemic analogs, as noted in specialty chemical catalogs .

- Safety and Handling: While safety data for the compound are sparse, structurally similar amino alcohols (e.g., norephedrine) require precautions against dermal absorption and respiratory irritation, suggesting analogous handling protocols .

Biological Activity

(1S)-2-amino-1-cyclohexylethan-1-ol, also known as 2-amino-1-cyclohexylethan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclohexyl group attached to an amino alcohol. This configuration contributes to its biological activity and interaction with various biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, β-amidomethyl vinyl sulfones, which share structural similarities, have been identified as potent inhibitors of the nsP2 cysteine protease in alphaviruses. These compounds demonstrated effective inhibition with an IC50 value of 60 nM against the nsP2 enzyme and exhibited antiviral activity with EC50 values ranging from 0.01 to 0.3 µM against various alphaviruses, including Chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV) .

Neuroprotective Effects

The neuroprotective effects of related compounds have been studied in human neuroblastoma cell lines. In vitro assays demonstrated that these compounds could inhibit butyrylcholinesterase (BChE) activity, which is relevant for neurodegenerative diseases like Alzheimer's. The IC50 values for BChE inhibition were reported to be in the low micromolar range .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Covalent Inhibition : Similar compounds have shown that their activity can be attributed to covalent interactions with target enzymes, leading to irreversible inhibition. This property is crucial for developing long-lasting therapeutic agents .

- Modulation of Enzyme Activity : The ability to modulate enzyme activity, particularly in cholinergic pathways, suggests potential applications in treating cognitive disorders .

Study on Antiviral Activity

A study investigating the structure-activity relationship (SAR) of β-amidomethyl vinyl sulfones revealed that modifications to the core structure could enhance antiviral efficacy. Notably, analogs with specific substitutions exhibited increased binding affinity and potency against viral proteases. For example, a particular analog demonstrated a k_inact/K ratio exceeding 10,000 M^-1s^-1, indicating a strong interaction with the target enzyme .

Neuroprotection Research

In another study focusing on neuroprotective effects, several derivatives of amino alcohols were tested for their ability to cross the blood-brain barrier (BBB). The results showed promising permeability profiles alongside significant BChE inhibition, suggesting that these compounds could be developed as therapeutic agents for neurological conditions .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | EC50 (µM) | Notes |

|---|---|---|---|---|

| β-Amidomethyl Vinyl Sulfone | nsP2 Cysteine Protease | 60 | 0.01 | Potent antiviral activity |

| Tryptophan-Derived Inhibitor | Butyrylcholinesterase | 250 | - | Neuroprotective effects observed |

| Cyclohexyl Analog | BChE | 140 | - | Effective against neurodegenerative markers |

Q & A

Q. What are the optimal synthetic routes for (1S)-2-amino-1-cyclohexylethan-1-ol, and how can reaction conditions be controlled to enhance yield and purity?

Methodological Answer: The synthesis typically involves cyclohexanone derivatives as starting materials. Key steps include reductive amination or enantioselective reduction of ketones using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction). Reaction conditions must be tightly controlled:

- Temperature: Maintain sub-ambient temperatures (−20°C to 0°C) to minimize racemization.

- Atmosphere: Use inert gases (N₂ or Ar) to prevent oxidation of intermediates .

- Purification: Employ column chromatography with polar stationary phases (silica gel) and gradient elution (hexane/ethyl acetate with 1–5% triethylamine) to separate enantiomers. Yield optimization may require iterative adjustments to stoichiometry (e.g., 1.2–1.5 equiv of amine donors) and catalyst loading (2–5 mol%) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA/IB/IC column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers. Retention time comparisons with known standards confirm configuration .

- NMR Spectroscopy: Analyze coupling constants (J values) in ¹H-NMR (e.g., vicinal coupling between C1-OH and C2-NH₂) and Nuclear Overhauser Effect (NOE) correlations in 2D-NMR (e.g., ROESY) to assign stereochemistry .

- X-ray Crystallography: Single-crystal diffraction provides definitive structural confirmation but requires high-purity crystalline samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound enantiomers?

Methodological Answer: Discrepancies often arise from differences in enantiomeric purity or assay conditions. To address this:

- Enantiopurity Validation: Re-evaluate samples using chiral analytical methods (e.g., circular dichroism or polarimetry) to rule out contamination by the (1R)-enantiomer .

- Biological Assay Design: Standardize assays by controlling variables like pH (7.4 for physiological conditions), solvent (DMSO concentration <0.1%), and cell lines (e.g., HEK293 vs. CHO-K1).

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to target receptors/enzymes, ensuring comparisons across studies .

Q. What computational strategies are employed to predict the interaction of this compound with enzymatic targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Key parameters include grid box dimensions (20 ų centered on the active site) and flexible side-chain sampling .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER or GROMACS) in explicit solvent to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .

- Free Energy Calculations: Apply MM-GBSA or MM-PBSA methods to estimate binding free energy, prioritizing residues with ΔG contributions >1 kcal/mol for mutagenesis studies .

Q. How does stereochemical inversion at C1 impact the physicochemical properties and bioactivity of this compound?

Methodological Answer:

- Physicochemical Comparison: Measure logP (octanol/water partition) and pKa (potentiometric titration) for both enantiomers. The (1S)-enantiomer typically exhibits higher solubility due to favorable hydrogen-bonding networks .

- Bioactivity Profiling: Test enantiomers in parallel using:

- Enzyme Inhibition Assays: IC₅₀ values may differ by 10–100× due to steric mismatches in chiral active sites (e.g., aminotransferases) .

- Cellular Permeability: Use Caco-2 monolayers to assess passive diffusion; the (1S)-form often shows enhanced permeability due to optimal logD at physiological pH .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of this compound in hepatic models?

Methodological Answer:

- Model Selection: Compare results across species-specific microsomes (human vs. rat) and primary hepatocytes. Human CYP3A4/5 isoforms may metabolize the compound faster than rodent equivalents .

- Experimental Replication: Include positive controls (e.g., verapamil for CYP3A4 activity) and measure NADPH-dependent depletion rates.

- Metabolite Identification: Use LC-HRMS with MSE data-independent acquisition to detect phase I/II metabolites. Structural elucidation via MS/MS fragmentation can clarify degradation pathways .

Tables for Key Data

Table 1: Comparison of Synthetic Methods for this compound

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive Amination | 65–75 | 90–95 | NaBH₄, MeOH, 0°C, N₂ atmosphere | |

| Enantioselective Reduction | 80–85 | ≥98 | CBS catalyst, THF, −20°C |

Table 2: Biological Activity of (1S)- vs. (1R)-Enantiomers

| Assay Type | (1S)-IC₅₀ (µM) | (1R)-IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| Kinase Inhibition | 0.12 ± 0.03 | 12.5 ± 2.1 | MAPK14 |

| CYP3A4 Metabolism | Stable (>24 h) | Rapid depletion | Hepatic Microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.